6-Benzyl-2-chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine
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Overview
Description
6-Benzyl-2-chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a benzyl group, a chlorine atom, and a fluorine atom attached to a tetrahydro-1,6-naphthyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through the reaction of 2-chloro-3,5-diaminopyridine with appropriate reagents under controlled conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Benzyl-2-chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, leading to the inhibition of their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
2-Chloro-6-fluorobenzyl chloride: A related compound used in the synthesis of various derivatives.
Uniqueness
6-Benzyl-2-chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the specific combination of substituents on the naphthyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClFN2 |
---|---|
Molecular Weight |
276.73 g/mol |
IUPAC Name |
6-benzyl-2-chloro-3-fluoro-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C15H14ClFN2/c16-15-13(17)8-12-10-19(7-6-14(12)18-15)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
InChI Key |
QPANLAKDVQHLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC(=C(N=C21)Cl)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
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